molecular formula C22H26N6O B2675510 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 1904306-35-9

2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Katalognummer B2675510
CAS-Nummer: 1904306-35-9
Molekulargewicht: 390.491
InChI-Schlüssel: IOSNEUCXZAXENE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound contains several interesting functional groups, including a benzimidazole ring, a tetrahydroquinazoline ring, and a piperidine ring. These groups are common in many biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The benzimidazole and tetrahydroquinazoline rings in the compound are aromatic, contributing to the compound’s stability. The piperidine ring is a common structural motif in many drugs and is known to influence binding to biological targets .


Chemical Reactions Analysis

The compound contains several sites that could potentially undergo chemical reactions. For example, the nitrogen atoms in the benzimidazole and tetrahydroquinazoline rings could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and tetrahydroquinazoline rings would likely make the compound relatively stable and resistant to degradation .

Wissenschaftliche Forschungsanwendungen

ACAT Inhibition for Cardiovascular Diseases

K-604, a compound with a structure featuring similar moieties (benzimidazole and acetamide), has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This enzyme is involved in cholesterol metabolism and its inhibition is thought to be beneficial for treating diseases like atherosclerosis. The specific compound showed significant selectivity for ACAT-1 over ACAT-2, suggesting potential therapeutic applications in cardiovascular diseases (Shibuya et al., 2018).

Antimicrobial Activities

Some benzimidazole derivatives have demonstrated good antimicrobial activities, indicating their potential as scaffolds for developing new antimicrobial agents. For instance, benzothiazole-based piperazine-dithiocarbamate derivatives showed inhibitory effects against various microbial strains, suggesting the compound's structure could be tailored for antimicrobial purposes (Mohsen et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition properties, showing effectiveness in protecting metals in corrosive environments. This application is significant for industries where metal longevity is critical (Yadav et al., 2016).

Anti-inflammatory and Anticancer Potential

Derivatives of benzimidazole have been synthesized and evaluated for their anti-inflammatory and anticancer activities. The structure-activity relationships of these compounds highlight their potential in developing new therapeutic agents for inflammation and cancer (Prajapat & Talesara, 2016).

Anticholinesterase Activity for Neurological Disorders

Benzothiazole derivatives have shown potential as anticholinesterase agents, suggesting their possible use in treating neurological disorders such as Alzheimer's disease. This activity is crucial for designing drugs that can improve cognitive functions by enhancing cholinergic transmission (Umar et al., 2019).

Zukünftige Richtungen

Given the biological activity of many benzimidazole and tetrahydroquinazoline derivatives, this compound could be of interest for further study, particularly in the field of medicinal chemistry .

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-21(13-28-15-25-19-7-3-4-8-20(19)28)26-16-9-11-27(12-10-16)22-17-5-1-2-6-18(17)23-14-24-22/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSNEUCXZAXENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.